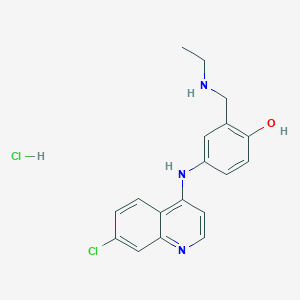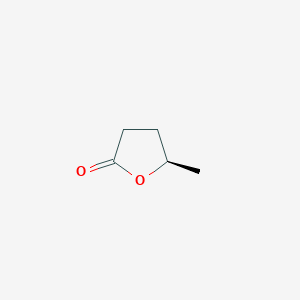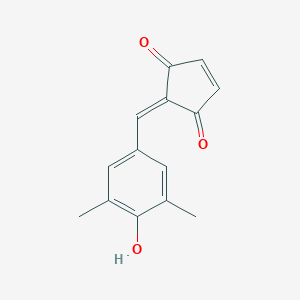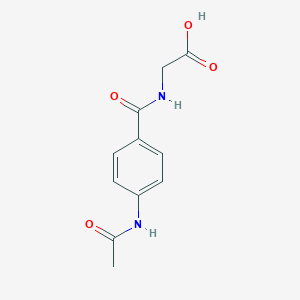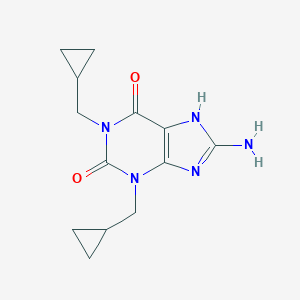![molecular formula C17H10ClD3N4 B162899 8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 112393-64-3](/img/structure/B162899.png)
8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Vue d'ensemble
Description
Alprazolam-d3 is an analytical reference material intended for use as an internal standard for the quantification of alprazolam by GC- or LC-MS. Alprazolam is categorized as a benzodiazepine. Alprazolam-d3 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Alprazolam-d3 (exempt preparation) is intended for use as an internal standard for the quantification of alprazolam by GC- or LC-MS. Alprazolam is categorized as a benzodiazepine. Alprazolam is regulated as a Schedule IV compound in the United States. Alprazolam-d3 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Alprazolam-d3 is intended for use as an internal standard for the quantification of alprazolam by GC-or LC-MS. Alprazolam is a Schedule IV benzodiazepine with anxiolytic and sedative actions and acts as an agonist at the GABAA receptor. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Analytical Reference Standard
Alprazolam-d3 is used as an analytical reference standard for the quantification of alprazolam . It is used in Gas Chromatography (GC) or Liquid Chromatography (LC) Mass Spectrometry (MS) to quantify the amount of alprazolam, a benzodiazepine .
Biosensing and Detection
Alprazolam-d3 has been used in the development of a highly sensitive electrochemical nanobiosensor for the detection of alprazolam . This nanobiosensor uses gold nanourchins (AuNUs) and iron-nickel reduced graphene oxide (Fe-Ni@rGO) immobilized on a glassy carbon electrode . The nanobiosensor has shown two linear ranges (4 to 500 µg L −1 and 1 to 50 mg L −1), a low limit of detection (1 µg L −1), high sensitivity, good repeatability, and good recovery .
Clinical Applications
The simple and low-cost fabrication of the nanobiosensor, along with its superior sensitivity and selectivity, could make it a proper choice for detection of alprazolam in future clinical applications .
Research on Psychomotor Disorders and Cognitive Degeneration
Alprazolam may induce psychomotor disorders and cognitive degeneration . Research on Alprazolam-d3 can help understand these effects and develop strategies to mitigate them .
Alzheimer’s Disease Research
Alprazolam is possibly correlated with increased risks of Alzheimer’s disease . Alprazolam-d3 can be used in research to understand this correlation and its implications .
Stroke and Brain Tumor Research
Alprazolam is also possibly correlated with increased risks of strokes and malignant brain tumors . Alprazolam-d3 can be used in research to understand these risks .
Mécanisme D'action
Target of Action
Alprazolam-d3, also known as 8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors are the major inhibitory neurotransmitters in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .
Mode of Action
Alprazolam-d3 acts as a positive allosteric modulator of the GABA type A receptor . This means it enhances the receptor’s response to GABA, increasing the flow of chloride ions into the neuron, which further hyperpolarizes the neuron. This makes it more resistant to excitation, leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Alprazolam-d3 is the GABAergic system . By enhancing the inhibitory effects of GABA, Alprazolam-d3 increases the hyperpolarization of neurons and decreases overall neuronal excitability. This results in the calming effects typically associated with benzodiazepines .
Pharmacokinetics
Alprazolam-d3 is well absorbed following oral administration, with a bioavailability of approximately 90% . It is mainly metabolized by CYP3A enzymes , particularly CYP3A4 and CYP3A5 , into two active metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam . The half-life of Alprazolam-d3 varies between individuals, with an average of around 11.2 hours in healthy patients .
Result of Action
The molecular and cellular effects of Alprazolam-d3’s action primarily involve the reduction of anxiety and the induction of sedation . By enhancing the inhibitory effects of GABA, Alprazolam-d3 decreases neuronal excitability, which can reduce symptoms of anxiety and panic disorders . These effects can also lead to sedation, drowsiness, and impaired motor skills .
Action Environment
The action, efficacy, and stability of Alprazolam-d3 can be influenced by various environmental factors. For instance, concurrent treatment with CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of Alprazolam-d3, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as age, sex, and body weight can alter the pharmacokinetics of Alprazolam-d3 . Furthermore, Alprazolam-d3 can be subject to photodegradation in the environment, which may affect its stability .
Propriétés
IUPAC Name |
8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344673 | |
| Record name | Alprazolam-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112393-64-3 | |
| Record name | Alprazolam-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



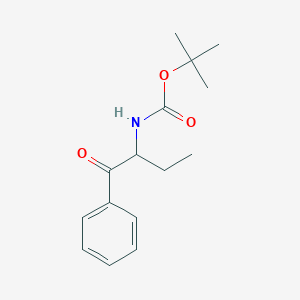

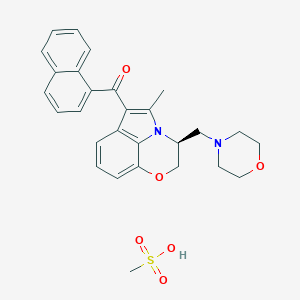
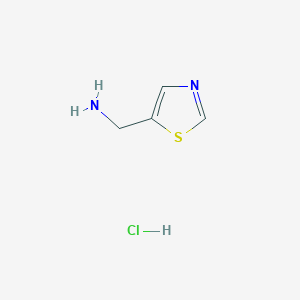
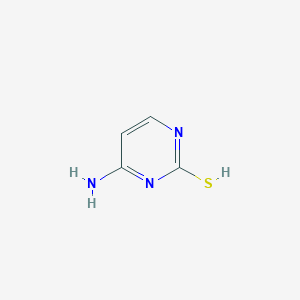
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
